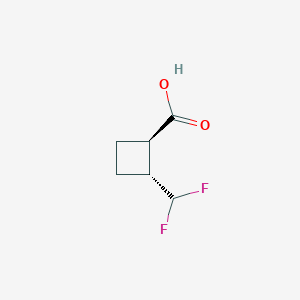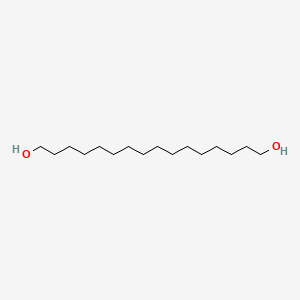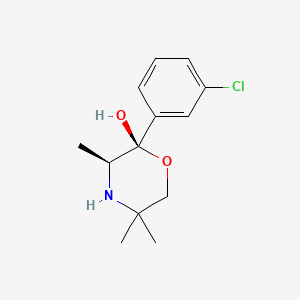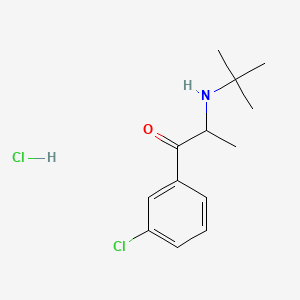
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BZT-1' and is a member of the benzothiazole family. BZT-1 has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
BZT-1 acts as a dopamine transporter inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the location of the synapse. BZT-1 has also been shown to have an affinity for other neurotransmitter transporters such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
BZT-1 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. BZT-1 has also been shown to have antidepressant-like effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
BZT-1 has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. BZT-1 is also relatively easy to synthesize and can be obtained in high purity. However, BZT-1 also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. BZT-1 can also be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on BZT-1. One potential direction is the development of new derivatives of BZT-1 that have improved pharmacokinetic properties and reduced toxicity. Another potential direction is the use of BZT-1 in combination with other drugs to treat various neurological disorders. Finally, BZT-1 could be used as a tool to study the role of dopamine in various neurological disorders, which could lead to the development of new treatments for these disorders.
Conclusion:
In conclusion, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone, or BZT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZT-1 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction. BZT-1 has also been studied for its potential use as a diagnostic tool in the early detection of Parkinson's disease. There are several future directions for research on BZT-1, including the development of new derivatives with improved pharmacokinetic properties and the use of BZT-1 in combination with other drugs to treat various neurological disorders.
合成方法
The synthesis of BZT-1 involves the reaction between 2-mercaptobenzothiazole and 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile under reflux conditions. The resulting product is then purified through recrystallization to obtain pure BZT-1.
科学研究应用
BZT-1 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction. BZT-1 has also been studied for its potential use as a diagnostic tool in the early detection of Parkinson's disease.
属性
CAS 编号 |
23384-66-9 |
|---|---|
产品名称 |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone |
分子式 |
C15H10ClNOS2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2 |
InChI 键 |
QDOHUROGULDTKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)


![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)






